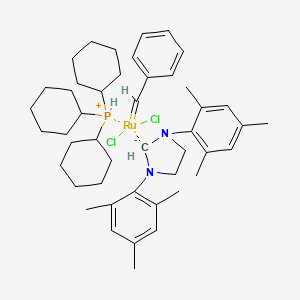
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium is a ruthenium-based compound known for its application as a catalyst in various chemical reactions. It is particularly recognized for its role in olefin metathesis, a reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium typically involves the reaction of a ruthenium precursor with 1,3-dimesitylimidazolidin-2-id-2-yl and tricyclohexylphosphine ligands. The reaction is carried out under an inert atmosphere, often using a glovebox or Schlenk line techniques to prevent contamination from moisture and oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium undergoes various types of reactions, including:
Olefin Metathesis: This is the primary reaction for which this compound is known. It facilitates the exchange of alkene fragments between molecules.
Substitution Reactions: The compound can undergo ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Olefin Metathesis: Common reagents include alkenes and dienes.
Substitution Reactions: Reagents include various ligands such as phosphines, amines, and carbenes.
Major Products Formed
Olefin Metathesis: The major products are alkenes with redistributed carbon-carbon double bonds.
Substitution Reactions: The products depend on the ligands used in the reaction.
Wissenschaftliche Forschungsanwendungen
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium involves the coordination of the ruthenium center with the olefin substrate. This coordination facilitates the scission and regeneration of carbon-carbon double bonds, leading to the redistribution of alkene fragments. The molecular targets include the carbon-carbon double bonds in the substrate molecules, and the pathways involved are those of olefin metathesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)(benzylidene)(tricyclohexylphosphine)ruthenium: Another ruthenium-based catalyst used in olefin metathesis.
Dichloro(1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)(phenylmethylene)(tricyclohexylphosphine)ruthenium: Similar in structure and function, used in similar applications.
Uniqueness
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium is unique due to its specific ligand environment, which provides enhanced stability and reactivity in olefin metathesis reactions. This makes it particularly effective in the synthesis of complex molecules and polymers .
Eigenschaften
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOPGQNVSUHOIR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67Cl2N2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













